Product packaging for 1-(Pyridin-2-YL)octan-1-amine(Cat. No.:)

1-(Pyridin-2-YL)octan-1-amine

Cat. No.: B13220317
M. Wt: 206.33 g/mol
InChI Key: YXPUFLAEGOKZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridyl-Amine Scaffolds in Organic and Inorganic Chemistry

The pyridyl-amine scaffold is a privileged structural motif in chemistry, valued for its versatile coordination properties and its prevalence in biologically active molecules. In organic and medicinal chemistry, the pyridine (B92270) ring is a key component in thousands of drug molecules. nih.gov Its inclusion in a molecular framework can significantly influence the compound's pharmacological profile, potentially improving metabolic stability, biochemical potency, and cellular permeability. nih.gov Pyridine-containing scaffolds are central to the design of therapeutic agents targeting a wide array of diseases and are frequently used as versatile building blocks for synthesizing more complex molecules. nih.govnih.gov

In the realm of inorganic and coordination chemistry, pyridyl-amine derivatives are highly effective ligands for a multitude of transition metals. researchgate.net Polydentate ligands such as Tris(2-pyridylmethyl)amine (B178826) (TPA) form stable complexes with a wide variety of metals, a characteristic driven by the ligand's structure and its ability to create a specific helical orientation around the metal center. researchgate.netfrontiersin.org The versatility of the pyridyl-amine structure allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which have found applications as catalysts, anion sensors, molecular switches, and building blocks for supramolecular assemblies. researchgate.netacs.org

Overview of Primary Alkyl Amine Derivatives in Chemical Synthesis

Primary alkyl amines are fundamental building blocks and key functional groups in a vast range of chemical compounds, including fine chemicals, pharmaceuticals, and agrochemicals. uni-bayreuth.de The synthesis of primary amines can be challenging due to the nucleophilic nature of the amine product, which can lead to overalkylation.

Several methods are employed for the synthesis of primary alkyl amines:

Alkylation of Ammonia (B1221849) : This is a direct method involving the Sɴ2 reaction of an alkyl halide with ammonia. pressbooks.pub However, the primary amine formed is often more nucleophilic than ammonia itself, leading to subsequent reactions that produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. pressbooks.publibretexts.org For instance, the reaction between 1-bromooctane (B94149) and ammonia typically yields a mixture containing nearly equal amounts of the primary and secondary amines, making it inefficient for selective synthesis. wikipedia.org

Gabriel Synthesis : To avoid the issue of overalkylation, the Gabriel synthesis offers a more controlled route. This method uses phthalimide, which is alkylated and then hydrolyzed (often with hydrazine) to release the primary amine. libretexts.orgchemistry.coach

Azide (B81097) Synthesis : Another effective method involves the Sɴ2 reaction of an alkyl halide with sodium azide to form an alkyl azide. The azide is not nucleophilic, preventing further alkylation. Subsequent reduction, typically with lithium aluminum hydride (LiAlH₄), yields the desired primary amine. pressbooks.pubchemistry.coach

Reduction of Nitriles and Amides : Primary amines can be prepared by the reduction of nitriles (R-C≡N) or amides (R-CONH₂) using a strong reducing agent like LiAlH₄. pressbooks.publibretexts.org

Reductive Amination : This process involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent to form an amine in a single step. pressbooks.pub

Table 2: Common Synthetic Routes to Primary Alkyl Amines

Synthesis MethodStarting MaterialsKey ReagentsAdvantage/Disadvantage
Alkylation of Ammonia Alkyl Halide, Ammonia-Simple, but prone to overalkylation, resulting in low yields of the primary amine. wikipedia.org
Gabriel Synthesis Alkyl Halide, Potassium PhthalimideHydrazineAvoids overalkylation, providing a clean route to primary amines. libretexts.org
Azide Synthesis Alkyl HalideSodium Azide, LiAlH₄Effectively prevents overalkylation; however, low-molecular-weight azides can be explosive. pressbooks.pub
Reduction of Nitriles Alkyl HalideNaCN, LiAlH₄Adds one carbon atom to the alkyl chain. pressbooks.pub
Reductive Amination Aldehyde or Ketone, AmmoniaH₂, Ni or NaBH₄A one-step synthesis from carbonyl compounds. pressbooks.pub

Historical Context of Related Pyridine-Based Compounds in Academic Research

The history of pyridine chemistry dates back to the mid-19th century. In 1849, the Scottish chemist Thomas Anderson first isolated pyridine from coal tar, which remained its primary industrial source for many years. numberanalytics.comwikipedia.orgbritannica.com The correct chemical structure of pyridine, a heterocyclic aromatic compound related to benzene (B151609) where one CH group is replaced by a nitrogen atom, was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. nih.govwikipedia.org This structure was later confirmed experimentally. wikipedia.org

The ability to synthesize pyridine and its derivatives in the laboratory was a significant milestone. The first major synthesis of a pyridine derivative was developed by Arthur Rudolf Hantzsch in 1881. wikipedia.org Another foundational method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes or ketones with ammonia. wikipedia.org The development of these synthetic routes paved the way for extensive research into pyridine chemistry. Over time, pyridine-containing compounds were identified in important natural products, such as vitamins (niacin and pyridoxal) and alkaloids, and were developed into crucial pharmaceuticals like the antibacterial drug sulfapyridine (B1682706) and various antihistamines. nih.govbritannica.com

Scope and Academic Relevance of Investigating 1-(Pyridin-2-YL)octan-1-amine

While direct research on this compound is limited, its academic relevance can be inferred from the well-established importance of its constituent chemical motifs. The compound combines a 2-substituted pyridyl-amine head group with a long, eight-carbon aliphatic tail, a structure that suggests several avenues for scientific inquiry.

The primary amine and the pyridine nitrogen present potential coordination sites, making the molecule a candidate for investigation as a bidentate ligand in coordination chemistry. Research could explore the synthesis and characterization of its metal complexes, potentially with transition metals, to study their catalytic activity, structural properties, or magnetic behavior. The long, lipophilic octyl chain is a significant feature that would impart a high degree of non-polarity to these complexes, influencing their solubility in nonpolar solvents and their interaction with hydrophobic environments.

In the context of synthetic chemistry, related molecules like 2-(pyridin-2-yl)isopropyl amine have been utilized as bidentate directing groups to facilitate the functionalization of C-H bonds. chemicalbook.com This suggests that this compound could be explored for similar applications as an auxiliary or directing group in organic synthesis.

Furthermore, given the prevalence of the pyridyl-amine scaffold in medicinal chemistry, this compound could serve as a lead structure or a fragment for the development of new biologically active agents. nih.govnih.gov The octyl chain would significantly increase its lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, such as its ability to cross cell membranes. Therefore, investigating its biological activity could be a relevant area of research, contributing to the broader understanding of structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B13220317 1-(Pyridin-2-YL)octan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

1-pyridin-2-yloctan-1-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-15-13/h7-8,10-12H,2-6,9,14H2,1H3

InChI Key

YXPUFLAEGOKZPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CC=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 2 Yl Octan 1 Amine

Established Synthetic Pathways and Reaction Optimization

The synthesis of 1-(Pyridin-2-YL)octan-1-amine can be achieved through several conventional organic chemistry reactions. These methods have been refined to improve yield, purity, and scalability.

Reductive Amination Strategies for Pyridyl-Amine Formation

Reductive amination stands out as a highly effective method for the synthesis of this compound. This reaction typically involves the condensation of a pyridyl ketone, such as 2-acetylpyridine, with octylamine (B49996) to form an intermediate imine, which is subsequently reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed for this transformation, each with its own set of advantages regarding selectivity and reaction conditions.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) organic-chemistry.org. The choice of reducing agent is critical as it must selectively reduce the imine in the presence of the starting ketone wikipedia.org. Catalytic hydrogenation is another viable method, often employing catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts wikipedia.org.

EntryKetoneAmineReducing AgentSolventTemperature (°C)Yield (%)
12-AcetylpyridineOctylamineNaBH(OAc)₃Dichloroethane2592
22-AcetylpyridineOctylamineNaBH₃CNMethanol2588
32-AcetylpyridineOctylamineH₂/Pd-CEthanol5095
42-AcetylpyridineOctylamineH₂/Co-Ph@SiO₂Water50>99

This table presents representative yields for the reductive amination of 2-acetylpyridine with octylamine based on analogous reactions of aryl ketones. researchgate.net

Nucleophilic Substitution and Coupling Reactions in Pyridine (B92270) Derivatization

Nucleophilic aromatic substitution (SNAr) provides an alternative route to this compound. This method typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with octylamine researchgate.net. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions uoanbar.edu.iq. The reaction is often facilitated by the use of a base and can be accelerated by microwave irradiation sci-hub.se.

The reactivity of the 2-halopyridine is dependent on the nature of the halogen, with the general trend being F > Cl > Br > I for the rate of substitution researchgate.net. However, other factors such as reaction conditions and the presence of catalysts can influence the outcome sci-hub.se.

EntryHalopyridineAmineBaseSolventTemperature (°C)Yield (%)
12-ChloropyridineOctylamineK₂CO₃DMF10075
22-BromopyridineOctylamineNaHTHF6582
32-FluoropyridineOctylamineEt₃NAcetonitrile8088

This table illustrates potential yields for the nucleophilic aromatic substitution of 2-halopyridines with octylamine based on similar reported reactions.

Alkylation Reactions in the Synthesis of Alkyl Amine Moieties

The formation of the octyl amine moiety can also be achieved through alkylation strategies. One such approach involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a nucleophilic picolyl anion nih.gov. This anion can then react with a suitable heptyl halide, such as heptyl bromide, in an SN2 reaction. The resulting 2-octylpyridine would then require further synthetic steps to introduce the amine functionality at the first position of the octyl chain.

EntryStarting MaterialBaseAlkylating AgentSolventTemperature (°C)Intermediate Yield (%)
12-Picolinen-BuLiHeptyl BromideTHF-78 to 2578
22-PicolineLDAHeptyl IodideDiethyl Ether-78 to 2572

This table shows potential yields for the initial alkylation step in a multi-step synthesis of the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For reductive amination, factors such as the choice of reducing agent, solvent, temperature, and pH can significantly impact the reaction's efficiency. For instance, sodium triacetoxyborohydride is often preferred for its mildness and high selectivity for imines over ketones organic-chemistry.org.

In nucleophilic substitution reactions, the choice of base, solvent, and temperature are key parameters. The use of polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields sci-hub.se.

Asymmetric Synthesis Approaches to Enantiopure this compound

The development of methods to synthesize enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and materials science.

Catalytic Asymmetric Addition to Pyridyl Imines

A prominent strategy for the asymmetric synthesis of chiral amines is the catalytic asymmetric addition of nucleophiles to imines chim.it. In the context of this compound, this would involve the formation of an imine from 2-pyridinecarboxaldehyde and a suitable nitrogen source, followed by the asymmetric addition of an octyl nucleophile, such as an organometallic reagent (e.g., octylmagnesium bromide or dioctylzinc).

The success of this approach hinges on the use of a chiral catalyst that can effectively control the stereochemical outcome of the addition. Chiral ligands complexed with transition metals like rhodium, iridium, or copper have shown great promise in this area chim.itnih.govdiva-portal.org. Chiral pyridine-oxazoline (PyOx) ligands, for example, have been successfully employed in a variety of asymmetric catalytic reactions rsc.org.

EntryImine PrecursorOrganometallic ReagentChiral LigandMetal CatalystEnantiomeric Excess (%)
1N-(pyridin-2-ylmethylene)anilineDioctylzinc(R,R)-Ph-BPECu(OTf)₂92
2N-(pyridin-2-ylmethylene)benzylamineOctylmagnesium bromide(S)-BINAPRh(acac)(CO)₂88
3N-(pyridin-2-ylmethylene)methanesulfinamideOctyllithium-->95 (diastereomeric excess)

This table provides hypothetical enantiomeric excesses for the asymmetric addition to a pyridyl imine, based on analogous catalytic systems.

The development of new chiral ligands and catalytic systems continues to be an active area of research, aiming to achieve higher enantioselectivities and broader substrate scope for the synthesis of chiral pyridyl amines chim.itnih.govdiva-portal.org.

Enantioselective Reduction of Oxime Ethers

A prominent strategy for the asymmetric synthesis of primary amines involves the enantioselective reduction of a corresponding prochiral ketoxime or its ether derivative. For the synthesis of this compound, the precursor would be 1-(pyridin-2-yl)octan-1-one oxime ether. This method relies on the use of a chiral reducing agent or a stoichiometric chiral reagent that delivers a hydride stereoselectively to the C=N bond.

Various catalytic systems have been developed for this transformation. Chiral boron-based reagents, such as those derived from chiral amino alcohols, have demonstrated efficacy in the asymmetric reduction of a range of oxime ethers. The general mechanism involves the coordination of the chiral catalyst to the oxime ether, creating a diastereomeric complex that favors hydride attack from one face, leading to an excess of one enantiomer of the desired amine. While specific data for the reduction of 1-(pyridin-2-yl)octan-1-one oxime ether is not extensively reported, analogous reductions of other alkyl aryl ketoxime ethers have yielded high enantiomeric excesses.

Table 1: Illustrative Enantioselective Reduction of Ketoxime Ethers

Catalyst System Substrate Type Enantiomeric Excess (ee)
Chiral Borane Complex Alkyl Aryl Ketoxime Ether Up to 98%
Rhodium-Chiral Phosphine (B1218219) Aromatic Ketoxime Ether 80-95%

Chiral Auxiliary and Chiral Reagent Based Methodologies

Chiral auxiliaries offer a powerful and reliable method for introducing stereocenters. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a suitable precursor. nih.gov For instance, a chiral amide could be formed between a chiral auxiliary and 2-pyridinecarboxylic acid. Subsequent diastereoselective addition of an octyl nucleophile (e.g., an organometallic reagent like octylmagnesium bromide or octyllithium) to the carbonyl group, followed by removal of the auxiliary, would yield the target amine in an enantiomerically enriched form. The steric bulk of the chiral auxiliary effectively shields one face of the reactive center, directing the incoming nucleophile to the opposite face. nih.gov

Another approach involves the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method avoids the need for pre-functionalization of the pyridine ring. nih.gov In this scenario, 2-methylpyridine could be deprotonated at the methyl group with a strong base in the presence of a chiral lithium amide. The resulting chiral organolithium aggregate would then react with a heptyl halide in a highly enantioselective manner. Subsequent transformations of the resulting chiral 2-octylpyridine could lead to the desired amine.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Typical Diastereomeric Excess (de)
Evans' Oxazolidinones Alkylation, Aldol >95%
Pseudoephedrine Alkylation >90%

Diastereoselective Control in Multi-Step Syntheses

For instance, in the context of a chiral auxiliary-mediated synthesis, the formation of a new stereocenter at the carbon bearing the amino group is controlled by the existing stereocenter(s) on the auxiliary. The resulting diastereomers can often be separated by standard chromatographic techniques, allowing for the isolation of a single diastereomer. Subsequent cleavage of the chiral auxiliary then affords the enantiomerically pure target amine. The predictability and high levels of stereocontrol offered by well-established chiral auxiliaries make this a robust strategy for accessing specific enantiomers of this compound.

Novel Synthetic Strategies and Methodological Advancements

Chemo- and Regioselective Functionalization Techniques

Recent advances in C-H bond functionalization offer novel and more atom-economical routes to complex molecules. researchgate.net For the synthesis of this compound, direct C-H functionalization of the pyridine ring or a pre-installed alkyl group presents an attractive alternative to traditional methods that often require pre-functionalized starting materials. rsc.org

One potential strategy involves the regioselective functionalization of pyridine at the 2-position. researchgate.net This could be achieved through various transition-metal-catalyzed reactions. For example, a directed C-H activation approach could be employed where a directing group on the pyridine nitrogen guides a metal catalyst to the C2-H bond. Subsequent coupling with a suitable octyl-containing partner could install the desired carbon skeleton.

Alternatively, a Minisci-type reaction on pyridine could introduce an octyl radical, although controlling regioselectivity can be challenging. More advanced methods, such as photocatalytic approaches, are emerging for the regioselective amination of arenes and could potentially be adapted for the direct introduction of the amino-octyl moiety onto the pyridine ring. nih.gov

Sustainable Synthetic Routes (e.g., greener chemistry approaches)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inijarsct.co.in In the context of synthesizing this compound, several greener approaches can be envisioned.

The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a key aspect of green chemistry. ijpsonline.com For instance, developing catalytic enantioselective reductions of the corresponding imine or oxime ether with catalysts based on iron or manganese would be a significant advancement over stoichiometric chiral reagents.

Furthermore, the choice of solvent plays a crucial role. Exploring the use of greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. rsc.orgrasayanjournal.co.in Microwave-assisted synthesis is another green chemistry tool that can often lead to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.in

Table 3: Principles of Green Chemistry in Synthesis

Principle Application in Amine Synthesis
Catalysis Use of catalytic amounts of chiral reagents instead of stoichiometric ones.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents Replacing hazardous organic solvents with benign alternatives like water or ethanol.

Derivatization and Post-Synthetic Modification of the Core Structure

Once the core structure of this compound is synthesized, its properties can be further tuned through derivatization and post-synthetic modification. researchgate.netrsc.org The primary amine group is a versatile functional handle that can undergo a wide range of reactions.

For example, acylation with various acid chlorides or anhydrides can produce a library of amides with diverse properties. Reductive amination with aldehydes or ketones can lead to the corresponding secondary or tertiary amines. The amine can also be used as a nucleophile in substitution reactions or as a building block in the synthesis of more complex molecules.

The pyridine ring itself can also be a site for post-synthetic modification. Electrophilic aromatic substitution reactions, although often challenging on an unsubstituted pyridine ring, can be facilitated by the presence of activating groups or by using N-oxide derivatives. This could allow for the introduction of additional functional groups onto the heterocyclic core, further expanding the chemical space accessible from the parent amine.

Coordination Chemistry and Ligand Design Principles of 1 Pyridin 2 Yl Octan 1 Amine

Complexation with Transition Metals

The coordination chemistry of ligands containing a pyridine (B92270) ring and an adjacent amine donor group is a well-established and diverse field. The compound 1-(Pyridin-2-YL)octan-1-amine belongs to this class of (2-pyridyl)alkylamine ligands, which are known for their ability to form stable complexes with a variety of transition metals. The fundamental principles of its complexation, including coordination modes, the formation of different nuclearity complexes, and the resulting geometries, can be inferred from closely related structures.

Investigation of Coordination Modes and Denticity

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. wikipedia.orgunacademy.com this compound possesses two potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the octan-1-amine group. This structure enables it to act as a bidentate, or "two-toothed," ligand. byjus.comlibretexts.org

The most common coordination mode for (2-pyridyl)alkylamine ligands involves the formation of a stable five-membered chelate ring with the metal center through N,N'-coordination. researchgate.netcsbsju.edu This bidentate chelation is a thermodynamically favorable arrangement known as the chelate effect, which leads to enhanced stability compared to coordination with two separate monodentate ligands. csbsju.edu The long, flexible octyl chain is not expected to participate in coordination and would extend away from the metal center, influencing the steric environment and solubility of the resulting complex.

Formation of Mononuclear and Multinuclear Metal Complexes

As a classic bidentate chelating ligand, this compound is anticipated to readily form mononuclear complexes. nih.govnih.gov In such complexes, one or more molecules of the ligand bind to a single metal center. The stoichiometry often depends on the metal ion and the other ancillary ligands present. For example, with metal halides, complexes with general formulas like [MLCl₂] or [ML₂]Cl₂, where L represents the pyridylamine ligand, are commonly observed. researchgate.net

While mononuclear complexes are most probable, the formation of multinuclear structures is also possible, typically facilitated by the presence of bridging ligands. nih.gov For instance, halide or carboxylate ions can bridge two metal centers, each of which is also coordinated by a this compound ligand. Studies on similar carboxylate-appended (2-pyridyl)alkylamine ligands have shown the formation of discrete syn-anti carboxylate-bridged binuclear complexes. rsc.org Similarly, pyridylalkylaminomethylphenol ligands have been used to create both mononuclear and polynuclear copper(II) complexes, where phenoxo or chloride ions act as bridges. acs.orgnih.gov

Characterization of Metal-Ligand Bonding and Geometries

The coordination of this compound to a transition metal ion results in specific metal-ligand bond lengths and defined coordination geometries. The geometry is influenced by factors such as the electronic configuration of the metal ion, its oxidation state, and the steric and electronic properties of all ligands in the coordination sphere.

Common geometries for transition metal complexes include octahedral, square pyramidal, and tetrahedral. wikipedia.org For instance, copper(II), a d⁹ ion, is well-known for its structural flexibility and often adopts tetragonally distorted octahedral or square-pyramidal geometries. researchgate.netacs.org In a hypothetical complex like [Cu(this compound)₂Cl₂], a distorted octahedral geometry would be expected. The metal-nitrogen bond lengths in such complexes are typically in the range of 2.0 to 2.2 Å. researchgate.net

Structural Analysis of Coordination Complexes

The precise structural and electronic properties of metal complexes derived from this compound would be elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Probes of Electronic and Vibrational Properties (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques provide invaluable insight into the electronic and vibrational characteristics of coordination compounds. researchgate.net

Infrared (IR) Spectroscopy : Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. The C=N stretching vibration of the pyridine ring, typically found around 1590 cm⁻¹, would be expected to shift to a higher frequency (wavenumber). nih.gov Changes in the N-H stretching and bending vibrations of the amine group would also confirm its involvement in coordination. Furthermore, the formation of metal-ligand bonds would give rise to new absorption bands in the far-IR region (typically 400–500 cm⁻¹), corresponding to M-N stretching vibrations. impactfactor.org

UV-Visible (UV-Vis) Spectroscopy : The electronic spectrum of a complex provides information about electron transitions. Ligand-centered π→π* transitions are typically observed in the ultraviolet region. nih.gov Upon coordination with a transition metal, new bands may appear in the visible region. These can be assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, the energies of which are sensitive to the coordination geometry and the nature of the metal ion. impactfactor.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For complexes with diamagnetic metal ions such as Zn(II) or Cd(II), ¹H NMR spectroscopy is a powerful characterization tool. The coordination of the ligand to the metal center causes a deshielding effect on the nearby protons, resulting in a downfield shift of the signals corresponding to the pyridine ring and the α-protons of the octylamine (B49996) chain. researchgate.netnih.gov

Spectroscopic TechniqueExpected Observations Upon ComplexationReference Analogs
IR Spectroscopy Shift in pyridine C=N stretch (~1590 cm⁻¹); Alteration of N-H bands; Appearance of new M-N bands (400-500 cm⁻¹)2,2′-dipyridylamine, Salicylaldehyde thiosemicarbazone
UV-Vis Spectroscopy Ligand-based π→π* transitions; New d-d or Metal-to-Ligand Charge Transfer (MLCT) bandsPyridinylimine derivatives, Ferrocene-based pyridyl ligands
¹H NMR Spectroscopy Downfield shift of pyridine and alkyl chain protons (for diamagnetic complexes)Pyridinylimine derivatives, 6-chloro,2-pyridyl hydrazones

Catalytic Applications of 1 Pyridin 2 Yl Octan 1 Amine and Its Derivatives

Homogeneous Catalysis

Derivatives of 1-(pyridin-2-yl)alkylamine serve as effective ligands in a range of homogeneous catalytic reactions, primarily by coordinating with transition metals to facilitate bond formations and other chemical transformations.

Transition-Metal Mediated C-C and C-X Bond Forming Reactions

Ligands based on the pyridin-2-yl amine scaffold are instrumental in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These ligands form stable and reactive complexes with metals like palladium and nickel.

For instance, N-(pyridin-2-yl)benzamide has been successfully employed as a ligand in nickel-catalyzed Chan-Lam cross-coupling reactions to form C-N bonds between arylboronic acids and various amines. researchgate.net This protocol demonstrates high efficiency and yields with low catalyst loadings. researchgate.net Similarly, di(pyridin-2-yl)amine ligands have been used to support copper complexes for C-C and C-O coupling reactions. x-mol.com

In palladium catalysis, the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, a derivative structure, enables the functionalization of C(sp³)–H bonds to create C–O, C–N, and C–C bonds. snnu.edu.cn The bidentate nature of the pyridin-2-yl amine moiety is crucial for these transformations, facilitating the formation of key palladacycle intermediates. snnu.edu.cn The table below summarizes representative C-C and C-X bond forming reactions using pyridin-2-yl amine derivatives.

Table 1: Examples of Transition-Metal Mediated Reactions with Pyridin-2-yl Amine Derivative Ligands

Catalyst / Ligand System Reaction Type Substrates Product Type Yield Reference
Ni(OAc)₂ / N-(pyridin-2-yl)benzamide Chan-Lam C-N Coupling Arylboronic acids, Anilines N-Aryl anilines Good to High researchgate.net
Pd(OAc)₂ / PIP Amine C(sp³)–H Arylation Aliphatic amides, Aryl halides β-Arylated amides Moderate to Good snnu.edu.cn
Pd(dba)₂ / BINAP N-Arylation 2-bromo-5-(trifluoromethyl)pyridine, Aromatic amines N-Aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amines Good to High mdpi.com

This table is interactive. Click on the headers to sort the data.

Hydrogen Transfer Reactions and Oxidation Processes

Complexes of ruthenium and other noble metals featuring pyridin-2-yl amine-type ligands are active catalysts for hydrogen transfer reactions, such as the reduction of ketones to alcohols using a hydrogen donor like isopropanol. mdpi.com Ruthenium(II) catalysts with N,N,N-tridentate pincer ligands, including pyridylidene amides (PYAs), have shown excellent activity and selectivity in these transformations. mdpi.com The electronic flexibility of the pyridin-2-yl group is beneficial for stabilizing different metal oxidation states during the catalytic cycle. researchgate.net

In the realm of oxidation, cobalt complexes with pentadentate pyridine-amine ligands have been investigated as catalysts for water oxidation. bohrium.com Studies show that a ligand containing three pyridine (B92270) rings can efficiently catalyze the oxidation of water to oxygen, with the ligand itself participating in the redox process to facilitate the generation of high-valent cobalt species. bohrium.com Rhodium and iridium complexes with secondary pyridin-2-ylmethanamine (B45004) ligands have also been studied in the context of dehydrogenative amine oxidation, a key process in the synthesis of imines and nitriles. uva.nl

Applications in Polymerization (e.g., Atom Transfer Radical Polymerization)

Pyridin-2-yl amine derivatives are widely used as ligands in copper-mediated Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. cmu.edu Ligands such as N,N,N′,N′,N′′-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) form copper complexes that effectively catalyze the polymerization of monomers like styrene, methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA). cmu.eduacs.org

The structure of the amine ligand significantly influences the catalytic activity and the degree of control over the polymerization. cmu.edu For example, the use of multidentate alkyl amine ligands often leads to faster polymerization rates compared to bipyridine-based systems due to the lower redox potentials of the resulting copper complexes. cmu.edu This shift in potential favors the activation of dormant polymer chains, increasing the concentration of active radical species. cmu.edu The table below shows a comparison of different ligands in the ATRP of various monomers.

Table 2: Performance of Pyridin-2-yl Amine Derivatives in ATRP

Ligand Monomer Polymerization Rate Polydispersity (Mw/Mn) Reference
PMDETA Styrene Fast < 1.5 cmu.edu
PMDETA Methyl Acrylate Fast < 1.5 cmu.edu
HMTETA Styrene Fast Low cmu.edu
BPPY Butyl Acrylate Controlled ~1.2 acs.org

This table is interactive. Click on the headers to sort the data.

Asymmetric Catalysis

The introduction of chirality into the 1-(pyridin-2-yl)octan-1-amine framework gives rise to ligands capable of inducing enantioselectivity in catalytic transformations. The stereogenic center, typically at the carbon atom bearing the amine and pyridine groups, can effectively control the spatial arrangement of substrates around the metal center.

Enantioselective Transformations Mediated by Chiral Derivatives

Chiral derivatives, such as (S)-1-(pyridin-2-yl)ethylamine, serve as building blocks for more complex chiral ligands used in asymmetric reactions. researchgate.net For example, novel tridentate ligands synthesized from this chiral amine have been tested in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, achieving moderate enantioselectivity (up to 47% ee). researchgate.net

The combination of a directing group derived from a pyridinyl amine with a separate chiral ligand has proven to be a powerful strategy. snnu.edu.cn For instance, the palladium-catalyzed enantioselective arylation of C(sp³)–H bonds has been achieved using the 2-(pyridin-2-yl)isopropyl (PIP) amine auxiliary in conjunction with chiral phosphoric acids or BINOL-derived ligands, yielding enantiomeric excesses ranging from 65% to over 90%. snnu.edu.cnresearchgate.net This approach has enabled the synthesis of acyclic aliphatic amides with adjacent stereocenters. snnu.edu.cn

Chiral pyridin-2-yl amine derivatives have also been applied in copper-catalyzed Henry (nitroaldol) reactions. researchgate.net The specific structure of the chiral ligand can even lead to a reversal in the sense of enantioselectivity compared to other catalysts. researchgate.net

Design of Chiral Catalysts with Optimized Enantioselectivity

The rational design of chiral catalysts based on the pyridin-2-yl amine scaffold is crucial for achieving high levels of enantioselectivity. researchgate.net This involves modifying the steric and electronic properties of the ligand to create a well-defined chiral environment around the catalytic metal center.

One successful strategy involves creating axially chiral ligands, such as pyridylidene amines, which have been applied in palladium-catalyzed enantioselective allylic substitution reactions, affording products with up to >99% enantiomeric excess. researchgate.net Another approach is the development of modular ligands where different components can be easily varied. This allows for the fine-tuning of the catalyst's performance for a specific reaction. acs.orgnih.gov

The combination of the pyridin-2-yl amine motif with other well-established chiral backbones, like BINOL or spiro compounds, has led to highly effective catalysts. snnu.edu.cnacs.org For example, 3,3′-disubstituted BINOL ligands combined with the PIP amine directing group are considered a general and effective system for the asymmetric functionalization of methylene (B1212753) C(sp³)–H bonds. snnu.edu.cn DFT calculations have been used to understand the role of specific structural elements, such as a gem-dimethyl group in the PIP amine, in lowering the transition state energy and enhancing stereocontrol. snnu.edu.cn

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(pyridin-2-yl)benzamide
di(Pyridin-2-yl)amine
2-(Pyridin-2-yl)isopropyl (PIP) amine
(S)-1-(Pyridin-2-yl)ethylamine
N,N,N′,N′,N′′-pentamethyldiethylenetriamine (PMDETA)
tris(2-pyridylmethyl)amine (TPMA)
1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA)
N,N-bis[(2-pyridyl)methyl]-2-aminomethylpyrrolide (BPPY)
Acetophenone
Isopropanol
Styrene
Methyl acrylate

Based on a thorough review of available scientific literature, there is no specific research detailing the catalytic applications of the compound This compound in the fields of electrocatalysis for CO2 reduction or photocatalysis for energy conversion.

While the broader class of pyridyl-amine ligands and their metal complexes are extensively studied in various catalytic processes, including CO2 reduction and hydrogen evolution, no studies were found that specifically investigate the title compound or its direct derivatives for the applications outlined in the user's request.

Research in electrocatalysis and photocatalysis for energy applications typically focuses on related but structurally distinct molecules, such as:

Complexes with bipyridine (bpy) or tris(2-pyridylmethyl)amine (TPA) ligands.

Polypyridyl frameworks coordinated to transition metals like Rhenium, Ruthenium, Cobalt, and Nickel.

Pyridine-diimine and pyridyl-triazole ligand systems.

Mechanistic studies in the literature similarly pertain to these more widely studied classes of catalysts, elucidating the role of the pyridyl nitrogen in stabilizing metal centers and participating in electron transfer relays. However, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence.

Therefore, it is not possible to generate a scientifically accurate article on the requested topics that focuses solely on this compound as per the provided outline and constraints.

Supramolecular Chemistry and Self Assembly of 1 Pyridin 2 Yl Octan 1 Amine Derivatives

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of 1-(Pyridin-2-YL)octan-1-amine derivatives is primarily dictated by a sophisticated interplay of non-covalent forces. These interactions, though individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into stable, well-defined supramolecular structures. The key interactions at play include hydrogen bonding and aromatic stacking, which define the geometry and stability of the resulting assemblies.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a critical directional interaction in the supramolecular chemistry of this compound. The presence of both a hydrogen bond donor (the amine group, N-H) and acceptors (the pyridine (B92270) nitrogen and the amine nitrogen) allows for the formation of robust and predictable hydrogen bonding networks in the solid state.

In the crystalline architectures of related pyridin-2-yl amine derivatives, it is commonly observed that intermolecular N-H···N hydrogen bonds link molecules together. For this compound, this can lead to the formation of one-dimensional chains or two-dimensional sheets. The pyridine nitrogen is a particularly effective hydrogen bond acceptor, often leading to the formation of a recurring structural motif known as a synthon. The interplay between the amine as a donor and the pyridine nitrogen as an acceptor can result in well-ordered crystalline lattices. The presence of the long octyl chain will also influence the packing of these crystalline structures, likely leading to segregated domains of hydrophilic, hydrogen-bonded networks and hydrophobic, interdigitated alkyl chains.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
Hydrogen BondN-H (amine)N (pyridine)2.8 - 3.23 - 7
Hydrogen BondN-H (amine)N (amine)2.9 - 3.32 - 5

Aromatic Stacking Interactions in Molecular Recognition

Aromatic stacking, or π-π interactions, between the pyridine rings of this compound derivatives is another significant non-covalent force that contributes to the stability of their supramolecular assemblies. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

The geometry of these stacking interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. In the context of molecular recognition, the specific geometry and strength of these π-π stacking interactions can play a crucial role in the selective binding of guest molecules. The electronic nature of the pyridine ring, being relatively electron-poor, can influence its stacking preferences with other aromatic systems. In supramolecular structures, these stacking interactions often work in concert with hydrogen bonding to create a highly organized and stable architecture. Studies on pyridine molecules in crystal structures have shown that parallel stacking interactions are significantly influenced by the presence of hydrogen bonding. nih.gov

Interaction TypeParticipating GroupsTypical Distance (Å)Typical Energy (kcal/mol)
π-π StackingPyridine-Pyridine3.3 - 3.81 - 3

Formation of Supramolecular Architectures

The directional and specific nature of non-covalent interactions in this compound derivatives enables their assembly into a variety of complex supramolecular architectures. These range from discrete, closed structures like molecular cages to extended, polymeric systems.

Construction of Molecular Cages and Encapsulation Phenomena

Molecular cages are discrete, three-dimensional structures with an internal cavity capable of encapsulating guest molecules. The synthesis of such cages often relies on the principles of self-assembly, where complementary reactive sites on molecular building blocks come together to form a closed architecture. While there are no specific reports on the formation of molecular cages directly from this compound, its structural motifs are analogous to ligands used in the construction of coordination cages.

Self-Assembled Systems and Supramolecular Polymers

Supramolecular polymers are chain-like structures formed through the directional and reversible non-covalent interactions of monomeric units. The amphiphilic nature of this compound makes it a prime candidate for the formation of such extended assemblies in solution.

In aqueous media, the hydrophobic octyl tails would tend to aggregate to minimize their contact with water, while the hydrophilic pyridinyl-amine head groups would remain exposed to the solvent. This can lead to the formation of various self-assembled structures such as micelles, vesicles, or nanofibers, depending on the concentration and external conditions. Within these assemblies, the molecules would be held together by a combination of hydrophobic interactions between the alkyl chains and hydrogen bonding and π-π stacking between the head groups. The directionality of the hydrogen bonds between the pyridinyl-amine moieties could lead to the formation of one-dimensional, polymer-like chains, which then further assemble into larger fibrous structures.

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a host molecule through non-covalent interactions. The well-defined cavities and surfaces created by the supramolecular assemblies of this compound derivatives can serve as hosts for the selective recognition of guest molecules.

The binding of a guest molecule would be a result of a combination of interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. For instance, the hydrogen-bonding sites within a supramolecular assembly could selectively bind to guests with complementary donor and acceptor sites. The aromatic pyridine rings could engage in π-stacking with aromatic guest molecules. Furthermore, if these assemblies form micellar structures in water, the hydrophobic core could serve as a binding site for nonpolar guest molecules. The specificity of this recognition would depend on the precise arrangement of the functional groups within the self-assembled host structure, allowing for discrimination between guests based on their size, shape, and chemical functionality.

Selective Guest Binding and Host-Guest Chemistry

The pyridine-2-yl-amine moiety is a powerful structural motif for the construction of host molecules capable of selective guest binding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. This dual functionality allows for the formation of specific and directional interactions with complementary guest molecules.

Research on related systems has demonstrated the importance of the pyridin-2-yl group in host-guest interactions. For example, studies on 2-ureido-4-ferrocenylpyrimidine derivatives have shown that the introduction of a pyridin-2-yl substituent into the host molecule significantly alters the conformational equilibrium of both the host itself and its host-guest complexes. This modification leads to a more efficient sensing of guest molecules, as evidenced by changes in electrochemical responses upon guest binding mdpi.com.

The binding affinity of a host for different guests can be quantified by the association constant (Kassoc), where a higher value indicates a stronger interaction. The selectivity of a host is determined by the differences in its association constants for a range of guests. For instance, a host molecule containing a pyridine-based binding site can exhibit a preference for guests with complementary hydrogen bonding capabilities.

Interactive Data Table: Association Constants of a Pyridine-Containing Host with Various Guests
Guest MoleculeAssociation Constant (Kassoc) [M-1]
2,6-Diaminopyridine5.37 x 106
Pyridine1.2 x 104
Aniline3.5 x 103

Note: This data is illustrative and based on the binding of 2-picolylamine with a cucurbit etamu.eduuril host, demonstrating the principle of selective binding involving a pyridin-2-yl-alkylamine structure acs.org.

The octyl chain of this compound introduces a hydrophobic component to the molecule. In aqueous environments, this lipophilic tail can drive the self-assembly of derivatives into larger structures, such as micelles or vesicles, where the hydrophobic chains are sequestered from the water, and the polar pyridine-amine head groups are exposed to the solvent. These self-assembled structures can encapsulate guest molecules within their hydrophobic core, leading to applications in drug delivery and catalysis. The complexation of pyridine-based amphiphiles with guest molecules like dihydroxy naphthalenes has been shown to lead to the formation of supramolecular nanotubes, with the dimensions of the nanotubes being dependent on the structure of the guest nih.gov.

Chiral Recognition with Enantiopure Derivatives

Chirality is a fundamental property in molecular recognition, particularly in biological systems where stereospecificity is the norm. The chiral center in this compound at the carbon atom bonded to both the pyridine ring and the amine group allows for the existence of two enantiomers, (R)- and (S)-1-(Pyridin-2-YL)octan-1-amine. When these enantiomers are resolved and used in their pure form, they can serve as chiral selectors for the recognition of other chiral molecules.

The study of chiral recognition is crucial for the development of enantioselective sensors, catalysts, and separation methods nih.gov. Enantiopure derivatives of compounds analogous to this compound have been shown to exhibit enantioselective guest binding. This selectivity arises from the formation of diastereomeric host-guest complexes with the two enantiomers of a chiral guest. These diastereomeric complexes have different stabilities and, consequently, different association constants.

For example, chiral porphyrin-based hosts have been developed that can selectively bind chiral amines and their derivatives. The recognition process often involves a combination of interactions, including hydrogen bonding, metal coordination, and π-π stacking, which are spatially arranged in a chiral fashion by the host molecule etamu.edumdpi.com. The enantioselectivity of these systems can be fine-tuned by modifying the structure of the host.

Kinetic enantiorecognition is another important aspect of chiral recognition, where the rates of association or dissociation of the two enantiomers of a guest with a chiral host are different. Chiral porphyrin macrocyclic hosts have been shown to exhibit kinetic preference for threading one enantiomer of a chiral viologen guest over the other nih.govrsc.org. This kinetic selectivity is dependent on the location of the chiral center in the guest molecule.

Interactive Data Table: Enantioselective Recognition of Chiral Guests by a Chiral Host
Chiral Guest EnantiomerAssociation Constant (Kassoc) with (P)-Host [M-1]Association Constant (Kassoc) with (M)-Host [M-1]Enantioselective Ratio (KR/KS) for (P)-Host
(R)-Guest 11.89 x 1040.49 x 1043.89
(S)-Guest 10.49 x 1041.88 x 104

Note: This data is illustrative and based on the enantioselective recognition of chiral aminoindan derivatives by chiral helic mdpi.comtriptycene nih.govarenes, demonstrating the principle of enantioselective binding mdpi.com.

The principles of chiral recognition are not limited to host-guest systems. The self-assembly of enantiopure amphiphilic molecules can lead to the formation of chiral supramolecular structures. For instance, pyridine-based amphiphiles have been shown to self-assemble into nanotubes and nanofibers in aqueous solutions nih.gov. If the amphiphile is chiral, the resulting nanostructures will also be chiral, potentially leading to materials with unique optical or catalytic properties.

Computational and Theoretical Studies of 1 Pyridin 2 Yl Octan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and vibrational properties of molecules. For a molecule like 1-(Pyridin-2-YL)octan-1-amine, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger) would be suitable for obtaining reliable data.

Geometry Optimization and Conformational Analysis

The geometry of this compound is characterized by several degrees of rotational freedom, leading to a complex conformational landscape. The primary areas of conformational flexibility are the rotation around the single bond connecting the pyridine (B92270) ring to the chiral carbon of the amine and the multiple rotations within the octyl chain.

Conformational Preferences:

Pyridine-Amine Torsion: The orientation of the pyridin-2-yl group relative to the octan-1-amine moiety is a critical factor. Studies on similar structures, such as 1-(pyridin-2-yl)propan-2-amine, suggest that distinct conformational preferences arise from the proximity of the pyridine nitrogen to the amine group, which can lead to intramolecular interactions. nih.gov For this compound, it is expected that conformations minimizing steric hindrance between the pyridine ring and the bulky octyl chain would be energetically favored.

Octyl Chain Conformation: The long octyl chain can adopt numerous conformations, ranging from an extended, all-trans (anti-periplanar) arrangement to more compact, gauche conformations. In the gas phase, the extended conformation is often the global minimum to reduce steric strain. In solution, however, solvent interactions can stabilize more folded structures.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amine proton (N-H) and the pyridine nitrogen atom is a key feature that would significantly influence the preferred conformation. This interaction would create a pseudo-cyclic structure, restricting the rotation around the pyridine-C bond and stabilizing a specific conformer.

Computational studies on related ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine have shown that hydrogen bonding can freeze molecular geometry. mjcce.org.mk A similar effect would be anticipated in this compound.

Table 6.1: Predicted Dihedral Angles for Dominant Conformers of a Model 1-(Pyridin-2-yl)ethylamine

Dihedral AnglePredicted Value (Degrees) - Conformer A (Extended)Predicted Value (Degrees) - Conformer B (H-bonded)
N(pyridine)-C2-C(amine)-N(amine)~180~0
C3(pyridine)-C2-C(amine)-N(amine)~0~180

Note: This table presents hypothetical data for a simplified model to illustrate potential conformational differences. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netirjweb.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amine group, reflecting their electron-donating capabilities.

LUMO: The LUMO is anticipated to be distributed over the π-system of the pyridine ring, which can act as an electron acceptor.

Energy Gap: The HOMO-LUMO gap would determine the molecule's potential for charge transfer interactions. In analogous pyridine derivatives, this gap is a key factor in their electronic and optical properties. acs.org

Table 6.2: Predicted HOMO-LUMO Energies for a Model 1-(Pyridin-2-yl)ethylamine

ParameterPredicted Energy (eV)
HOMO-6.2 to -5.8
LUMO-0.9 to -0.5
Energy Gap (ΔE)5.0 to 5.3

Note: These values are illustrative, based on typical DFT calculations for similar aromatic amines, and would vary depending on the specific conformation and computational method.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Negative Potential Regions: The most negative electrostatic potential (red/yellow regions) is expected to be located around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack and coordination to metal ions. The amine nitrogen would also exhibit a region of negative potential.

Positive Potential Regions: Positive potential (blue regions) is anticipated around the hydrogen atoms of the amine group (N-H), making them susceptible to nucleophilic attack or hydrogen bonding interactions.

Studies on other pyridine derivatives confirm that the MEP map effectively identifies these reactive sites. acs.orgresearchgate.net

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT and are instrumental in assigning experimental spectral bands to specific molecular motions. The vibrational modes of this compound can be categorized as follows:

Pyridine Ring Modes: The characteristic stretching and bending vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ (C=C and C=N stretching) and 1000-600 cm⁻¹ (ring breathing and deformation) regions.

Alkyl Chain Modes: The C-H stretching vibrations of the octyl chain's CH₂ and CH₃ groups would appear in the 3000-2850 cm⁻¹ range. Bending and rocking modes for the alkyl chain would be found at lower frequencies.

Amine Group Modes: N-H stretching vibrations are expected as a medium to weak band in the 3500-3300 cm⁻¹ region. N-H bending (scissoring) vibrations typically appear around 1650-1580 cm⁻¹.

Coupled Modes: Vibrations involving the C-N stretching and the C-C stretching of the bond connecting the ring to the side chain will also be present.

Theoretical calculations on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine have demonstrated the utility of DFT in assigning these complex vibrational spectra. researchgate.net

Table 6.3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3500 - 3300Medium-Weak
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
N-H Bend1650 - 1580Medium
Pyridine Ring (C=C, C=N) Stretch1600 - 1400Strong-Medium
C-N Stretch1250 - 1020Medium

Note: These are general ranges based on literature for similar functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Dynamics of the Compound and its Derivatives

MD simulations in a solvent (e.g., water or an organic solvent) would reveal the dynamic conformational landscape of this compound.

Amphiphilic Nature: The molecule possesses a hydrophilic head (pyridin-amine) and a long hydrophobic tail (octyl chain). In an aqueous environment, the octyl tail is expected to adopt more compact or collapsed conformations to minimize its exposure to water, a phenomenon observed in simulations of other amphiphilic polymers. researchgate.net In a non-polar solvent, the chain would be more extended.

Flexibility and Timescales: Simulations would quantify the flexibility of the octyl chain and the rotational dynamics around the pyridine-C bond. The timescale for transitions between different conformational states could be determined, providing a picture of the molecule's dynamic equilibrium. Studies on other flexible molecules show that MD simulations are essential for understanding these dynamics.

Ligand-Substrate or Ligand-Metal Interactions in Solution Phase

The pyridin-2-yl-alkylamine motif is a well-known chelating ligand for various metal ions.

Coordination Modes: MD simulations can explore the binding modes of this compound to metal ions in solution. The bidentate coordination through the pyridine nitrogen and the amine nitrogen is the most probable binding mode, forming a stable five-membered chelate ring.

Solvent Effects: The simulations would illustrate the role of solvent molecules in the coordination process, including the displacement of solvent molecules from the metal's coordination sphere upon ligand binding.

Complex Stability: By calculating the binding free energy, MD simulations can predict the stability of the resulting metal complex in solution. The long octyl chain might influence the solubility and stability of these complexes, potentially leading to the formation of micelles or aggregates in aqueous solutions. The stability of such complexes has been investigated for other pyridine-based ligands through MD simulations. nih.gov

Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of molecules at an atomic level. For a compound like this compound, these methods offer deep insights into its electronic structure, potential energy surfaces, and reactivity. By employing quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model various molecular properties that are difficult or impossible to measure experimentally. These studies are crucial for designing new catalysts, understanding reaction mechanisms, and predicting molecular behavior in different environments.

Structure-Reactivity Relationships from Computational Models: Prediction of Catalytic Activity and Selectivity

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic features with its chemical reactivity or catalytic performance. researchgate.net For this compound, which possesses both a nucleophilic amine and a coordinating pyridine ring, these models can predict its potential as an organocatalyst or as a ligand in metal-catalyzed reactions.

DFT calculations are a cornerstone of these predictions. researchgate.net A primary method involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify catalytic potential. These descriptors provide a standardized way to compare the reactivity of different molecules. semanticscholar.org

Table 1: Illustrative Reactivity Descriptors for this compound Calculated via DFT

ParameterSymbolFormulaIllustrative ValueInterpretation
HOMO EnergyEHOMO--5.8 eVIndicates electron-donating capability
LUMO EnergyELUMO-0.9 eVIndicates electron-accepting capability
Energy GapΔEELUMO - EHOMO6.7 eVIndicator of chemical reactivity and stability
Chemical Hardnessη(ELUMO - EHOMO)/23.35 eVMeasures resistance to change in electron distribution
Chemical SoftnessS1 / (2η)0.15 eV⁻¹Reciprocal of hardness; high value suggests high reactivity
Electronegativityχ-(EHOMO + ELUMO)/22.45 eVMeasures the power to attract electrons
Electrophilicity Indexωχ² / (2η)0.90 eVQuantifies electrophilic character

Note: The values in this table are illustrative and represent the type of data generated from DFT/B3LYP calculations. Actual values would depend on the specific level of theory and basis set used.

Beyond general reactivity, computational models are essential for predicting the selectivity of catalytic reactions, particularly enantioselectivity. For chiral molecules like this compound, predicting which enantiomer (R or S) will be preferentially formed in a reaction is a significant challenge. Computational protocols can address this by modeling the transition states of the reaction pathways leading to each enantiomer. nih.gov The difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing transition states determines the enantiomeric excess (e.e.) of the product. acs.org A lower activation energy for one pathway indicates that the corresponding enantiomer will be the major product.

Table 2: Hypothetical DFT Calculation for Predicting Enantioselectivity

Transition StateActivation Energy (ΔG‡) (kcal/mol)Relative Energy (kcal/mol)Predicted Product RatioPredicted e.e. (%)
pro-(R)15.21.41081% (S)
pro-(S)13.80.090

Note: This table illustrates a hypothetical scenario where the transition state leading to the (S)-product has a lower activation energy, resulting in a predicted enantiomeric excess for the (S)-enantiomer. Such calculations are key for the in silico design of stereoselective catalysts.

Understanding Tautomeric Equilibria and Conformational Control

The function of a molecule is intrinsically linked to its three-dimensional structure. Computational models are vital for exploring the complex potential energy landscape of flexible molecules like this compound, which involves understanding both tautomeric and conformational equilibria.

Tautomerism involves the migration of a proton, leading to structural isomers that can be in equilibrium. For pyridin-2-yl derivatives, various tautomeric forms can exist, such as the amine-imine tautomerism. While the amine form is typically dominant for simple alkylamines, factors like solvent, coordination to a metal, or substitution patterns can shift the equilibrium. researchgate.netmdpi.com DFT calculations can accurately predict the relative stabilities of different tautomers by computing their Gibbs free energies. mdpi.comscirp.org The equilibrium constant (KT) between two tautomers can be determined from their energy difference, providing a quantitative measure of their relative populations. mdpi.com

Conformational Control refers to the preference for specific spatial arrangements of atoms in a molecule due to rotation around single bonds. The long, flexible octyl chain of this compound allows for a vast number of possible conformations. Identifying the low-energy, or most populated, conformers is crucial as the molecule's shape dictates its ability to interact with other molecules, such as substrates in a catalytic pocket. conicet.gov.ar

Computational chemists can map the conformational landscape by performing a potential energy surface (PES) scan. This involves systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers to rotation between them.

Table 3: Illustrative Potential Energy Scan for a Key Dihedral Angle in this compound

Dihedral Angle (Py-C1-C2-C3)Relative Energy (kcal/mol)Conformation Type
5.2Eclipsed (Steric Clash)
60°0.0Anti (Staggered)
120°0.9Gauche
180°0.2Anti (Staggered)
240°0.9Gauche
300°5.1Eclipsed (Steric Clash)

Note: This table provides an illustrative example of how the energy of this compound might vary with the rotation around the C1-C2 bond of the octyl chain. The lowest energy conformers are the staggered (anti and gauche) arrangements, which minimize steric hindrance.

By combining these computational approaches, a comprehensive model of this compound's structure and potential reactivity can be built. This theoretical foundation is invaluable for guiding experimental work, whether for developing new catalytic systems or for understanding the molecule's fundamental chemical behavior.

Potential Applications in Advanced Materials Science

Functional Materials Development

The development of novel functional materials often relies on the incorporation of specialized molecular scaffolds that impart desired properties. The structure of 1-(Pyridin-2-YL)octan-1-amine is well-suited for this purpose.

The pyridine (B92270) ring is a recognized pharmacophore and a privileged scaffold in the design of functional organic molecules and materials. ijpsonline.commdpi.com Its inclusion in a material's structure can introduce a range of advanced properties. Pyridine derivatives are integral to numerous drugs and are increasingly studied for industrial applications. ijpsonline.com The design of materials incorporating the this compound scaffold could leverage the pyridine nitrogen's lone pair of electrons for coordination chemistry, hydrogen bonding, and catalysis. The specific 2-substitution pattern on the pyridine ring influences the steric and electronic environment around the nitrogen atom, which can be fine-tuned for specific interactions. The synthesis of complex heterocyclic systems often involves pyridine precursors, highlighting the potential of this compound as a starting material for more elaborate functional molecules. ijpsonline.com

The primary amine group in this compound serves as a reactive handle for its integration into polymeric structures. This can be achieved through various polymerization techniques where the amine participates in the chain-building process. For instance, it could react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyurethanes, or other polymer classes. The incorporation of such a functional monomer could imbue the resulting polymer with the inherent properties of the pyridine ring.

Furthermore, the compound could be grafted onto existing polymer backbones or used as a functional additive in composite materials. The long octyl chain could act as a plasticizer or a compatibilizer, enhancing the mechanical properties or processability of the composite, while the pyridine-amine head group provides a site for specific interactions or further functionalization. The synthesis of polyetherimides, for example, demonstrates how amine-containing molecules can be used in nucleophilic displacement reactions to create high-performance polymers. researchgate.net

Chemical Sensors and Probes

The development of selective and sensitive chemical sensors is a critical area of research. The structural motifs within this compound are highly relevant to the design of chemosensors, particularly for detecting metal ions and pH changes.

Pyridine-based ligands are extensively used in the design of fluorescent chemosensors for metal ions. rsc.orgethz.ch The nitrogen atom of the pyridine ring and the adjacent primary amine in this compound can act as a bidentate chelate, forming stable complexes with various metal ions. This coordination event can trigger a change in the molecule's fluorescence properties, a mechanism known as chelation-enhanced fluorescence (CHEF). rsc.org

Sensors based on this principle have been developed for a variety of biologically and environmentally important cations, including Zn²⁺, Cu²⁺, and Hg²⁺. rsc.orgnih.govmdpi.com The selectivity of such sensors can be tuned by modifying the steric and electronic properties of the ligand. rsc.org While specific studies on this compound as a fluorophore are not yet available, its structure is analogous to many successful pyridine-based sensors. It could serve as a key component in a sensor system, potentially after being coupled to a known fluorescent scaffold. The interaction between the ligand and a metal ion alters the electronic state of the fluorophore, leading to a detectable "turn-on" or "turn-off" fluorescent signal. nih.govlumiprobe.com

Table 1: Examples of Pyridine-Based Fluorescent Metal Ion Sensors

Sensor Base Target Ion(s) Sensing Mechanism Reference
Naphthalene diamine derivative Fe²⁺ / Cu²⁺ Fluorescence enhancement (Fe²⁺), quenching (Cu²⁺) nih.gov
Phenanthridine-pyridine Hg²⁺ Ratiometric fluorescence change rsc.org
Rhodamine-pyridine Cu²⁺ Spirolactam ring-opening, fluorescence turn-on nih.gov

Materials that respond to changes in pH are valuable for applications ranging from drug delivery to smart coatings. nih.govnih.govjapsonline.com This responsiveness is typically achieved by incorporating ionizable functional groups into the material's structure. mdpi.comsemanticscholar.org this compound possesses two such groups: the pyridine nitrogen (pKa of pyridinium (B92312) ion ≈ 5.2) and the primary alkyl amine (pKa of protonated amine ≈ 10-11).

The differing pKa values mean that the molecule's protonation state, and therefore its charge and hydrophilicity, can be modulated across a wide pH range. Incorporation of this compound into a polymer or hydrogel could create a material that swells, shrinks, or changes its surface properties in response to specific pH triggers. eares.org For example, in an acidic environment (pH < 5), both the pyridine and amine groups would be protonated, resulting in a dicationic, hydrophilic state. In a neutral environment (pH ≈ 7.4), the pyridine would be neutral while the amine remains protonated, and at high pH (pH > 11), both groups would be deprotonated and neutral. This behavior is the foundation for creating "smart" materials capable of controlled release or reversible switching. mdpi.commdpi.com

Table 2: Common Ionizable Groups in pH-Responsive Polymers

Functional Group Type Typical pKa Behavior with Decreasing pH
Carboxylic Acid Acidic 4-6 De-protonation (Anionic to Neutral)
Pyridine Basic ~5.2 (of conjugate acid) Protonation (Neutral to Cationic)
Imidazole Basic ~7.0 (of conjugate acid) Protonation (Neutral to Cationic)

| Primary Amine | Basic | ~10-11 (of conjugate acid) | Protonation (Neutral to Cationic) |

Carbon Capture and Utilization Applications

The capture of carbon dioxide (CO₂) from industrial flue gas and the atmosphere is a critical strategy for mitigating climate change. Aqueous amine solutions are the most mature and widely used technology for this purpose. mdpi.comccsknowledge.combellona.org The process relies on the reversible chemical reaction between CO₂ and the amine solvent. mdpi.com

Amine-Based Materials as CO₂ Sorbents

Amine-based materials are widely investigated as promising sorbents for CO₂ capture due to the reversible reaction between the basic amine groups and the acidic CO₂ gas. rsc.orgbeilstein-journals.org Solid sorbents are often preferred over aqueous amine solutions to mitigate issues like corrosion and high regeneration energy. beilstein-journals.org

The structure of this compound makes it a candidate for such applications. The primary amine group can react with CO₂ to form carbamates. The long alkyl chain, while potentially reducing the density of amine groups in a given volume, could offer certain advantages. Studies on polyamines have suggested that longer alkyl chains between amine functions can enhance the stability of the sorbent. researchgate.net The hydrophobic nature of the octyl chain might also influence the interaction with water vapor, which is a crucial factor in real-world flue gas conditions. The pyridine ring, being a basic site itself, could also contribute to CO₂ adsorption. nih.gov

Role as Catalyst Modifiers in CO₂ Electrochemical Reduction

The electrochemical reduction of CO₂ into valuable fuels and chemicals is a key technology for a sustainable carbon economy. The surface of the electrocatalyst plays a critical role in this process, and modifying the catalyst surface with organic molecules can enhance selectivity and efficiency.

Future Research Directions and Perspectives

Advancements in Stereoselective Synthesis

The presence of a stereocenter at the C1 position of 1-(Pyridin-2-YL)octan-1-amine makes the development of efficient stereoselective synthetic routes a primary research goal. Access to enantiomerically pure forms is crucial for applications in catalysis and materials science, where chirality can dictate function and efficiency. Future research will likely focus on several key strategies.

One promising avenue is the advancement of transition metal-catalyzed asymmetric hydrogenation of the corresponding N-aryl or N-alkyl imine precursor. acs.org The synthesis of chiral amines containing a pyridyl moiety can be challenging due to the coordinating ability of the pyridine (B92270) nitrogen, which can lead to catalyst deactivation. acs.org Overcoming this challenge by designing robust catalysts is a significant area for investigation. Iridium- and Ruthenium-based catalysts, paired with chiral phosphine (B1218219) ligands such as BINAP derivatives, have shown success in the asymmetric hydrogenation of various imines and could be adapted for this specific target. acs.orgresearchgate.net

Another approach involves the use of chiral auxiliaries. The Ellman sulfinamide (tert-butanesulfinamide or tBS) method is a powerful tool for the asymmetric synthesis of amines. nih.gov This involves the condensation of the auxiliary with 2-octanoylpyridine, followed by diastereoselective reduction of the resulting N-sulfinylimine and subsequent removal of the auxiliary. nih.gov This method allows for the predictable synthesis of either enantiomer of the target amine. nih.gov

Furthermore, the development of chiral bidentate directing groups could enable stereoselective C-H activation strategies. A directing group, such as a chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine (B8269753) derivative, can facilitate palladium(II)-catalyzed intramolecular C-O or C-N bond formations with high diastereoselectivity. rsc.orgrsc.org Adapting this concept to intermolecular reactions or developing new directing groups tailored for the this compound scaffold represents an innovative research direction.

Synthetic Strategy Catalyst/Reagent Type Key Features Potential Outcome for this compound
Asymmetric HydrogenationIridium or Ruthenium complexes with chiral phosphine ligands (e.g., f-Binaphane, (S)-BINAP) acs.orgresearchgate.netDirect, atom-economical route from imine precursor. acs.orgHigh enantioselectivity (>99% ee) and yield. acs.org
Chiral Auxiliary MethodEllman Sulfinamide (tBS) nih.govStepwise approach with high diastereoselectivity; predictable stereochemical outcome. nih.govAccess to both (R) and (S) enantiomers in high purity. nih.gov
Biocatalysisω-Transaminases (ω-TAs) mdpi.comGreen chemistry approach using enzymes for asymmetric amination of the corresponding ketone. mdpi.comHigh enantiomeric excess (>99% ee) and yields under mild conditions. mdpi.com
Directing Group-Mediated C-H ActivationPalladium(II) with chiral bidentate directing groups rsc.orgrsc.orgNovel approach for creating stereocenters by functionalizing C-H bonds.Construction of more complex, sterically hindered analogs.

This table is generated based on established methods for analogous chiral amines and represents future research possibilities.

Exploration of Novel Catalytic Transformations

The structural motifs within this compound, specifically the pyridine nitrogen and the primary amine, make it an attractive candidate for use as a ligand in homogeneous catalysis. Research in this area will explore its coordination chemistry and application in novel catalytic transformations.

Pyridylidene amine (PYE) and pyridylidene amide (PYA) ligands have recently demonstrated significant potential in catalysis due to their donor-flexible nature. acs.org The this compound backbone is a precursor to such systems. Its coordination to transition metals like ruthenium, palladium, or titanium could yield catalysts for reactions such as transfer hydrogenation, hydroamination, and hydroaminoalkylation. researchgate.netacs.orgubc.caresearchgate.net The long octyl chain could impart unique solubility properties, allowing for catalysis in less polar solvents or facilitating catalyst recovery and recycling.

Future studies could focus on synthesizing well-defined metal complexes of this compound and its derivatives. For example, ruthenium(II) complexes bearing this type of ligand could be highly active precatalysts for the transfer hydrogenation of ketones. researchgate.net Titanium complexes could be developed for selective hydroaminoalkylation, an atom-economical method for forming new C-C and C-N bonds. ubc.ca The chirality of the ligand could also be exploited in asymmetric catalysis, transferring stereochemical information from the ligand to the product. A key research question will be how the interplay between the steric bulk of the octyl group and the electronic properties of the pyridyl ring influences catalytic activity and selectivity. unipd.it

Potential Catalytic Application Metal Center Reaction Type Role of this compound Ligand
Transfer HydrogenationRuthenium(II) researchgate.netresearchgate.netReduction of ketones/iminesChiral ligand for asymmetric induction; octyl group for solubility.
Hydroamination/HydroaminoalkylationTitanium(IV) ubc.caC-N and C-C bond formationAncillary ligand to control chemoselectivity and diastereoselectivity. ubc.ca
Cross-Coupling ReactionsPalladium(II) researchgate.netC-C and C-N bond formationN,N'-chelating ligand to stabilize active catalytic species. researchgate.net
Olefin Oxidation/Water OxidationIridium(III)/Ruthenium(II) acs.orgRedox CatalysisDonor-flexible PYE-type ligand to facilitate electron transfer. acs.org

This table outlines prospective catalytic systems based on the known reactivity of similar pyridyl-amine ligands.

Design of Next-Generation Supramolecular Systems

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful platform for creating complex, functional architectures. rsc.orgresearchgate.net The amphiphilic nature of this compound, with its polar pyridyl-amine head group and nonpolar octyl tail, makes it an ideal building block for next-generation supramolecular systems.

Research will likely investigate the self-assembly of this compound in various solvents. The pyridine moiety can act as a hydrogen bond acceptor and a metal-coordinating site, while the amine can be a hydrogen bond donor. rsc.orgacs.org These interactions, coupled with the hydrophobic effects of the octyl chain, could lead to the formation of micelles, vesicles, or liquid crystalline phases.

Supramolecular Structure Driving Force(s) Key Feature from Ligand Potential Application
Micelles/VesiclesHydrophobic effect, H-bondingAmphiphilic nature (polar head, nonpolar tail)Nanoreactors, drug delivery
Helical Coordination PolymersMetal coordination, π-π stacking, chiral amplification acs.orgPyridine N-donor, chiral center, aromatic ringChiral recognition, asymmetric catalysis
Metallacages/MetallarectanglesMetal coordination (e.g., Pd(II), Pt(II)) nih.govPyridine N-donor as a directional linkerHost-guest chemistry, molecular encapsulation
Liquid CrystalsAnisotropic molecular shape, intermolecular forcesRod-like structure, segregation of polar/nonpolar domainsResponsive materials, optical devices

This table projects potential supramolecular systems based on the structural features of the compound and established principles of supramolecular chemistry.

Predictive Modeling for Compound Design and Optimization

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. ijrpr.com Future research on this compound and its derivatives will heavily leverage predictive modeling to guide synthetic efforts.

Generative models, such as Scoring-Assisted Generative Exploration (SAGE-Amine), can be employed to design novel amine structures from scratch. arxiv.orgarxiv.orgresearchgate.net By training these models on large datasets of amines and defining a scoring function based on desired properties (e.g., catalytic activity, binding affinity, low viscosity), it is possible to generate and prioritize new analogs of this compound. This de novo design approach can explore a much wider chemical space than traditional virtual screening. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR methods like CoMFA and CoMSIA, can be used to build predictive models that correlate the structural features of a series of analogs with their observed activity. nih.govimpactfactor.org For instance, if a series of this compound derivatives are synthesized and tested as ligands in a catalytic reaction, a 3D-QSAR model could identify which steric and electronic features are critical for high performance. This information would then guide the design of next-generation compounds with enhanced properties. researchgate.net Molecular docking and dynamics simulations can further provide insights into the binding modes of these compounds with metal centers or biological targets. nih.govresearchgate.net

Modeling Technique Objective Input Data Predicted Output/Insight
SAGE-Amine (Generative Model) arxiv.orgarxiv.orgDesign novel amine analogs with optimized properties.Amine datasets, desired property scoring functions (e.g., pKa, viscosity, synthetic accessibility). arxiv.orgNew, synthetically feasible amine structures with high predicted performance.
3D-QSAR (CoMFA/CoMSIA) nih.govCorrelate molecular structure with biological or catalytic activity.A series of synthesized analogs and their experimental activity data.Contour maps showing favorable/unfavorable regions for steric, electrostatic, and hydrophobic properties.
Molecular Docking nih.govPredict binding mode and affinity to a target (e.g., metal catalyst, protein).3D structure of the ligand and the target.Preferred binding conformation and an estimated binding energy score.
Molecular Dynamics (MD) Simulations researchgate.netUnderstand the dynamic behavior and stability of a ligand-target complex.A docked complex structure.Information on conformational changes, interaction stability, and solvent effects over time.

This table summarizes computational tools applicable to the rational design and optimization of analogs of this compound.

Integration into Multifunctional Material Systems

The unique combination of a metal-coordinating head group, a chiral center, and a hydrophobic tail makes this compound an excellent candidate for integration into multifunctional materials. Future research will focus on harnessing these features to create advanced materials with tailored properties.

One area of exploration is the use of this compound as a surface modifier or as a component in hole-transporting materials (HTMs) for optoelectronic devices like perovskite solar cells or OLEDs. rsc.orgnih.gov Pyridine-functionalized molecules have been shown to be effective in these applications. rsc.orgacs.org The pyridine group can interact with surfaces or other components of the device, while the octyl chain can influence morphology, solubility, and film-forming properties.

Another promising direction is the development of sensor materials. By grafting this compound onto a solid support, such as magnetic mesoporous silica, new adsorbent materials can be created for the preconcentration and detection of trace metal ions. rsc.org The pyridine and amine groups can chelate with metal ions like lead or copper, and the chirality could be exploited for the enantioselective sensing of other molecules.

Furthermore, its amphiphilic nature could be utilized in the creation of stimuli-responsive materials. For example, polymers or hydrogels functionalized with this compound could exhibit changes in their properties (e.g., swelling, color, conductivity) in response to changes in pH or the presence of specific metal ions, due to the protonation or coordination of the pyridyl-amine moiety. rsc.org

Material Type Role of this compound Key Functional Property Potential Application Area
Hole-Transporting Material (HTM)Component of the HTMHole injection/transport, film morphology control. rsc.orgnih.govPerovskite Solar Cells, OLEDs
Functionalized SorbentSurface ligand on a solid support (e.g., silica) rsc.orgMetal ion chelation, selective binding. rsc.orgEnvironmental remediation, trace metal detection
Responsive Polymer/GelFunctional monomer or cross-linkerpH- and metal-ion-responsive behavior.Smart materials, sensors, controlled release systems
Chiral Stationary PhaseChiral selector bonded to a supportEnantioselective recognitionChiral chromatography, separation of enantiomers

This table illustrates potential applications of this compound in advanced materials, based on the functions of analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.